tert-Butyl (2S,3R)-3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate
Description
tert-Butyl (2S,3R)-3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate is a chiral azetidine derivative characterized by a four-membered nitrogen-containing ring. The compound features a hydroxymethyl group at the 3-position, a methyl group at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Its stereochemistry (2S,3R) is critical for its biological and chemical properties, as it influences molecular conformation, intermolecular interactions, and reactivity. Azetidines are inherently strained due to their small ring size, which can enhance their reactivity compared to larger cyclic amines like pyrrolidines or piperidines . This compound is often used as a building block in pharmaceutical synthesis, particularly in the development of constrained analogs of bioactive molecules.
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl (2S,3R)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-7-8(6-12)5-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m0/s1 |
InChI Key |
GCKYULDQJWNXBA-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](CN1C(=O)OC(C)(C)C)CO |
Canonical SMILES |
CC1C(CN1C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
Biological Activity
Tert-butyl (2S,3R)-3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate is a chemical compound characterized by its azetidine structure, which features a four-membered cyclic amine. The compound is notable for its stereochemistry, specifically having two chiral centers at the 2 and 3 positions of the azetidine ring. Its molecular formula is C10H19NO3, with a molecular weight of approximately 217.27 g/mol. The presence of a tert-butyl ester group enhances its lipophilicity, potentially influencing its biological activity and making it a subject of interest in medicinal chemistry and pharmacology .
Overview of Biological Properties
Preliminary studies suggest that this compound may exhibit various biological activities, including:
- Antioxidant Activity : Potentially capable of scavenging free radicals.
- Enzyme Inhibition : May interact with enzymes involved in metabolic pathways.
- Cell Viability : Preliminary data indicates effects on cell viability in the presence of neurotoxic agents.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets through its azetidine ring. This interaction may involve binding to enzymes or receptors, leading to modulation of biological pathways. Studies focusing on its binding affinities with biological macromolecules such as proteins and nucleic acids are crucial for understanding its therapeutic potential .
Comparative Analysis
The uniqueness of this compound lies in its specific stereochemistry and functional groups that may confer distinct biological activities compared to similar compounds. Below is a comparative table highlighting some related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Specific stereochemistry at positions 2 and 3 |
| Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Structure | Lacks methyl substitution at position 2 |
| Tert-butyl 4-hydroxyazetidine-1-carboxylate | Structure | Different functional group at position 4 |
Neuroprotective Effects
In vitro studies have highlighted the potential neuroprotective effects of related compounds against neurotoxic agents like amyloid-beta (Aβ) peptides. For instance, compounds similar to this compound have shown moderate protective effects in astrocytes against Aβ-induced toxicity. This was evidenced by reduced levels of inflammatory cytokines such as TNF-α and IL-6 .
Enzyme Interaction Studies
Research has indicated that certain derivatives exhibit inhibition against key enzymes involved in neurodegenerative diseases. For example, compounds structurally similar to this compound have been tested for their ability to inhibit acetylcholinesterase and β-secretase, both critical in the context of Alzheimer's disease .
Comparison with Similar Compounds
Table 1: Structural Comparison of Azetidine Derivatives
Physicochemical Properties
- Polarity : The target compound’s hydroxymethyl group enhances polarity (TPSA ~60 Ų), whereas aryl-substituted analogs (e.g., 1h) exhibit lower solubility due to hydrophobic groups .
- Lipophilicity : The acetoxy and phenyl groups in increase logP values, making the compound more membrane-permeable compared to the hydrophilic target .
- Stability : The 2-oxo group in may confer instability under basic conditions, whereas the target compound’s Boc group provides robust protection against nucleophiles .
Q & A
Q. What are the common synthetic routes for tert-Butyl (2S,3R)-3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including ring-closing reactions, hydroxyl protection/deprotection, and stereochemical control. Key steps:
- Ring formation : Azetidine rings are constructed via cyclization of β-amino alcohols or ketones under basic conditions (e.g., KCO in THF) .
- Protection : The tert-butyloxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (BocO) in the presence of a base like DMAP .
- Optimization : Temperature (-78°C to room temperature), solvent polarity (DMF for polar intermediates), and catalyst selection (e.g., Pd/C for hydrogenation) significantly impact yield and purity .
- Purification : Silica gel chromatography (hexane/EtOAc gradients) or recrystallization ensures high purity (>95%) .
Table 1 : Representative Reaction Conditions
| Step | Solvent | Temp. (°C) | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Azetidine ring closure | THF | 0–25 | KCO | 65–78 | |
| Boc protection | DCM | 25 | BocO, DMAP | 85–92 | |
| Hydroxymethylation | EtOH | 70 | NaBH | 71 |
Q. How is the stereochemical integrity of the (2S,3R) configuration validated during synthesis?
- Methodological Answer : Stereochemistry is confirmed using:
- Chiral HPLC : Separation of enantiomers on Chiralpak® columns (e.g., AD-H or OD-H) with hexane/i-PrOH eluents. Enantiomeric excess (ee) >95% is achievable .
- NMR Spectroscopy : H-H NOESY correlations (e.g., between C2-CH and C3-hydroxymethyl groups) validate spatial proximity consistent with the (2S,3R) configuration .
- X-ray crystallography : Single-crystal diffraction resolves absolute configuration, as demonstrated for structurally analogous azetidine derivatives .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR (400–600 MHz) identify functional groups (e.g., Boc at δ 1.4 ppm, azetidine protons at δ 3.0–4.5 ppm) .
- HRMS : High-resolution mass spectrometry (ESI or EI) confirms molecular weight (e.g., [M+H] at m/z 244.165) .
- FTIR : Peaks at 1680–1720 cm (C=O stretch) and 3400–3500 cm (O-H stretch) confirm Boc and hydroxymethyl groups .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in functionalization reactions of this azetidine derivative?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict reactivity:
- Nucleophilic attack : The C3-hydroxymethyl group directs electrophiles to C2 due to steric and electronic effects .
- Hydrogen bonding : Intramolecular H-bonding between the hydroxymethyl and azetidine nitrogen stabilizes specific conformers, influencing reaction pathways .
- Case study : For oxidation reactions, DFT predicts preferential oxidation of the hydroxymethyl group over the azetidine ring by 8–12 kcal/mol .
Q. What strategies resolve contradictions in stereochemical assignments between NMR and X-ray data?
- Methodological Answer : Discrepancies arise from dynamic effects (e.g., ring puckering) in solution vs. solid state:
- Variable-temperature NMR : Cooling to -40°C slows ring inversion, resolving split signals for axial/equatorial protons .
- Cross-validation : Compare NOESY data (solution) with X-ray torsion angles (solid state). For example, a 10° deviation in dihedral angles may indicate conformational flexibility .
- Molecular dynamics simulations : Trajectories over 100 ns clarify dominant solution-phase conformers .
Q. How does the hydroxymethyl group influence biological activity in drug discovery contexts?
- Methodological Answer : The hydroxymethyl moiety enhances:
- Solubility : LogP reduced by 0.5–1.0 units compared to non-hydroxylated analogs, improving bioavailability .
- Target binding : Hydrogen bonding with enzymes (e.g., BACE2 for diabetes therapeutics) increases inhibitory potency (IC < 100 nM) .
- Metabolic stability : In vitro microsomal assays show slower oxidation (t > 60 min) due to reduced CYP3A4 affinity .
Table 2 : Comparative Bioactivity Data
| Derivative | Target | IC (nM) | Solubility (µg/mL) | Reference |
|---|---|---|---|---|
| Parent compound | BACE2 | 85 | 12 | |
| C3-Methyl analog | BACE2 | 220 | 8 | |
| C3-Hydroxymethyl (this compound) | BACE2 | 65 | 18 |
Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?
- Methodological Answer :
- Catalyst leaching : Heterogeneous catalysts (e.g., Pd/C) must be filtered post-hydrogenation to prevent racemization during workup .
- Temperature gradients : Large-scale reactions require precise cooling (e.g., jacketed reactors) to avoid exothermic side reactions .
- In-line analytics : PAT (Process Analytical Technology) tools monitor ee via real-time Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
